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Bromoacetamido-PEG2-NHS ester

Cat. No.: B606370
M. Wt: 395.20 g/mol
InChI Key: HDIXVXMKIWXBFA-UHFFFAOYSA-N
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Description

Overview of Bifunctional Linkers in Chemical Biology

Bifunctional linkers are molecules that possess at least two reactive groups, enabling them to covalently connect two different molecules. huji.ac.il These linkers are fundamental in various scientific applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the immobilization of molecules onto solid supports. sigmaaldrich.com The functionality of a bifunctional linker is determined by its reactive ends and the spacer arm that separates them. thermofisher.com

Crosslinkers can be categorized as either homobifunctional or heterobifunctional. thermofisher.com Homobifunctional linkers have two identical reactive groups and are typically used in a single-step reaction to connect molecules with the same functional group. thermofisher.comaatbio.com This can sometimes lead to undesirable polymerization or self-conjugation. huji.ac.il

In contrast, heterobifunctional crosslinkers possess two different reactive groups. sigmaaldrich.comaatbio.com This feature allows for more controlled, two-step conjugation processes, which significantly minimizes the risk of self-conjugation and polymerization. huji.ac.ilgbiosciences.com This controlled reactivity makes them ideal for linking different types of molecules, such as a protein to a small molecule or a peptide to a solid support. sigmaaldrich.com

Significance of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation and Surface Modification

The spacer arm of a crosslinker plays a crucial role in determining the properties of the final conjugate. Polyethylene glycol (PEG) has become a widely used spacer in bioconjugation due to its unique and beneficial properties. chempep.comaxispharm.com PEG is a polymer composed of repeating ethylene (B1197577) oxide units, and its inclusion as a spacer arm offers several advantages. chempep.com

Key Properties of PEG Spacers:

Increased Solubility: PEG is highly hydrophilic, and its incorporation into a linker can significantly enhance the water solubility of the resulting bioconjugate. chempep.comaxispharm.com This is particularly advantageous when working with hydrophobic molecules. wikipedia.org

Biocompatibility: PEG is non-toxic and generally does not elicit an immune response, making it suitable for in vivo applications. chempep.cominterchim.fr

Flexibility: The PEG chain is flexible, which can help to reduce steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function. chempep.comthermofisher.com

Reduced Aggregation: The hydrophilic nature of PEG helps to prevent the aggregation of conjugated proteins or other biomolecules. interchim.frthermofisher.com

In surface modification, PEG spacers are used to create a hydrophilic and biocompatible surface on materials like gold nanoparticles. nih.govdovepress.com This "stealth" layer can help to prevent non-specific protein adsorption and reduce clearance by the immune system, thereby prolonging circulation time in the body. nih.gov The length of the PEG spacer can be adjusted to optimize the distance between the conjugated molecule and the surface, which can be critical for applications like targeted drug delivery and diagnostics. nih.govtandfonline.com

Dual Reactivity Profile: N-Hydroxysuccinimide (NHS) Ester and Bromoacetamide

Bromoacetamido-PEG2-NHS ester is a heterobifunctional linker, meaning it has two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a bromoacetamide group. creative-biolabs.commedkoo.com This dual reactivity allows for the specific and sequential conjugation of two different types of functional groups.

The N-hydroxysuccinimide (NHS) ester is highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comlumiprobe.com The reaction forms a stable amide bond and is most efficient at a pH range of 7.2 to 8.5. thermofisher.comwindows.net This amine-reactivity is a cornerstone of bioconjugation, enabling the labeling and crosslinking of a wide array of biomolecules. thermofisher.com

The bromoacetamide group, on the other hand, is reactive towards sulfhydryl (thiol) groups, which are found in cysteine residues. thermofisher.comnih.gov The reaction between a bromoacetamide and a thiol forms a stable thioether bond. creative-biolabs.com While less reactive than maleimides, bromoacetamides offer high chemoselectivity and result in a very stable linkage. creative-biolabs.comnih.gov The reactivity of bromoacetamides with thiols is also pH-dependent, generally proceeding more rapidly at higher pH values. nih.gov

The orthogonal nature of these two reactive groups is a key advantage. The NHS ester can be reacted with an amine-containing molecule under one set of conditions, and then the bromoacetamide group can be reacted with a thiol-containing molecule under different conditions, allowing for a highly controlled and specific conjugation process.

Historical Context and Evolution of Bromoacetamido-PEG-NHS Ester Chemistry

The development of bifunctional crosslinkers has been a gradual process, driven by the increasing need for more sophisticated tools in chemical biology and drug development. The use of PEG in biological applications began in the 1970s, primarily to enhance the therapeutic properties of proteins by increasing their stability and reducing their immunogenicity. chempep.comnih.gov The first PEGylated drug was approved in the 1990s, marking a significant milestone in the field. biochempeg.commolecularcloud.org

The evolution of linker technology has seen a shift from simple homobifunctional reagents to more complex heterobifunctional systems. chempep.com This progression was necessary to overcome the limitations of early crosslinkers, such as the formation of unwanted byproducts. huji.ac.il The introduction of PEG spacers into these linkers was a major advancement, providing the benefits of increased solubility and biocompatibility. chempep.comthermofisher.com

Data Tables

Table 1: Properties of Functional Groups in this compound

Functional GroupReactive TowardsResulting BondOptimal pH for Reaction
N-Hydroxysuccinimide (NHS) EsterPrimary Amines (-NH2)Amide7.2 - 8.5 thermofisher.com
BromoacetamideSulfhydryls/Thiols (-SH)Thioether creative-biolabs.com>8.5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BrN2O7 B606370 Bromoacetamido-PEG2-NHS ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIXVXMKIWXBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Bromoacetamido Peg2 Nhs Ester

Strategies for the Synthesis of the Bromoacetamido Moiety

The bromoacetamido group serves as the thiol-reactive handle of the crosslinker. Its synthesis typically involves the acylation of an amine with a bromoacetylating agent. A common and effective method utilizes bromoacetyl bromide. thieme-connect.comnih.gov This reagent readily reacts with a primary amine to form a stable amide bond, introducing the bromoacetyl group. thieme-connect.com The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide byproduct.

A generalized reaction for the formation of the bromoacetamido moiety is the reaction of an amine with bromoacetyl bromide:

R-NH₂ + BrCOCH₂Br → R-NHCOCH₂Br + HBr

Synthesis of the PEG2 Spacer

The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, imparts hydrophilicity to the crosslinker, which can improve the solubility of the resulting conjugate in aqueous environments. medkoo.comchempep.com The synthesis of short, discrete PEG (dPEG®) spacers like PEG2 is crucial for producing well-defined crosslinkers with a specific length, avoiding the polydispersity often associated with polymeric PEG. schem.jp

The synthesis of the PEG2 spacer can be achieved through various methods. One common approach is the Williamson ether synthesis, where a deprotonated alcohol reacts with an alkyl halide. For a PEG2 spacer, this can involve the sequential reaction of ethylene glycol units. Alternatively, oligo(ethylene glycol) derivatives with terminal functional groups suitable for further modification are often commercially available or can be synthesized. acs.org For instance, a diamino-PEG2 derivative can serve as a scaffold to which the bromoacetamido and NHS ester functionalities are subsequently attached. The synthesis of PEGylated amino acids has also been explored, providing building blocks for more complex structures. nih.govrsc.orgacs.org

Formation of the N-Hydroxysuccinimide (NHS) Ester Linkage

The N-Hydroxysuccinimide (NHS) ester is a widely used amine-reactive functional group in bioconjugation. thieme-connect.comchemicalbook.com It reacts with primary amines under mild conditions (typically pH 7.2-9) to form stable amide bonds. thermofisher.comthermofisher.com The formation of the NHS ester involves the activation of a carboxylic acid.

The most common method for activating a carboxylic acid to form an NHS ester is through the use of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide (NHS). chemicalbook.comwikipedia.org The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by NHS to yield the more stable NHS ester.

An alternative method for NHS ester formation involves the use of a triphenylphosphine (B44618) and iodine (I₂/PPh₃) reagent combination, which offers a convenient protocol under mild conditions. acs.orgorganic-chemistry.org Another approach utilizes halophosphoric acid esters in the presence of a base. google.com

The general reaction for EDC-mediated NHS ester formation is as follows:

R-COOH + NHS + EDC → R-CO-NHS + EDC-urea byproduct

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of Bromoacetamido-PEG2-NHS ester. Key parameters to consider include solvent, temperature, pH, and the stoichiometry of reactants.

Solvent: Anhydrous organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used for the synthesis steps to prevent premature hydrolysis of the NHS ester. chemicalbook.comlumiprobe.com However, the hygroscopic nature of these solvents necessitates careful handling to exclude moisture. igem.org

Temperature: The reactions are often carried out at room temperature or below to minimize side reactions. acs.orggoogle.com For instance, the ammonification step in some bromoacetamide syntheses is performed at low temperatures (-20°C to -10°C) to control the reaction. google.com

pH: The pH is particularly crucial for the NHS ester reaction with amines. A pH range of 7.2 to 8.5 is generally optimal for efficient conjugation while minimizing the hydrolysis of the NHS ester. thermofisher.comlumiprobe.com The rate of hydrolysis increases significantly at higher pH values. lumiprobe.com

Purification: Purification of the final product and intermediates is essential. Techniques like column chromatography and recrystallization are often employed to remove byproducts and unreacted starting materials. The purity is typically assessed by methods such as HPLC and NMR spectroscopy.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMPrevents hydrolysis of the NHS ester. chemicalbook.comlumiprobe.com
Temperature 0°C to Room TemperatureMinimizes side reactions and degradation. acs.org
pH (for NHS ester reaction) 7.2 - 8.5Balances amine reactivity and NHS ester stability. thermofisher.comlumiprobe.com
Purification Column Chromatography, HPLCRemoves impurities and byproducts.

Synthetic Routes for Related Bromoacetamido-PEG-NHS Esters (e.g., PEG4, PEGn)

The synthetic principles for this compound can be extended to create a family of crosslinkers with varying PEG spacer lengths (e.g., PEG4, PEG8). immunomart.commedchemexpress.comtargetmol.commybiosource.combroadpharm.com These longer PEG linkers can be advantageous in certain applications where a greater distance between the conjugated molecules is required. medkoo.com

The synthesis of these longer analogues involves starting with a PEG derivative of the desired length. For example, to synthesize Bromoacetamido-PEG4-NHS ester, one would start with a PEG4 derivative containing terminal amine and carboxylic acid functionalities. The bromoacetamido group would be introduced at the amine terminus, and the carboxylic acid would be converted to an NHS ester, following similar procedures as for the PEG2 analogue. The synthesis of PEG chains can be achieved through methods like living radical polymerization, which allows for controlled chain length. acs.org

LinkerSpacer LengthPotential Application
This compoundShortApplications requiring close proximity of conjugated molecules.
Bromoacetamido-PEG4-NHS esterMediumPROTAC synthesis, where linker length is a critical parameter. immunomart.comtargetmol.com
Bromoacetamido-PEG8-NHS esterLongEnhancing solubility and providing greater separation between moieties. broadpharm.com

Novel Derivatizations and Analogues of this compound

Research in the field of bioconjugation continues to drive the development of novel crosslinkers with improved properties and functionalities. For Bromoacetamido-PEG-NHS esters, derivatizations can be envisioned at several positions.

One area of innovation is the modification of the thiol-reactive group. While bromoacetamide is effective, other groups with different reactivity profiles, such as maleimide (B117702) or iodoacetamide (B48618), could be incorporated. nih.gov The order of reactivity for these functional groups towards thiols has been determined to be maleimide > iodoacetate > bromoacetate (B1195939) > iodoacetamide > acrylate (B77674) > bromoacetamide. nih.gov

Another avenue for derivatization is the incorporation of cleavable linkages within the PEG spacer. This would allow for the release of the conjugated molecules under specific conditions, which is desirable in applications like drug delivery.

Furthermore, the development of heterotrifunctional linkers based on this scaffold could enable the conjugation of three different molecules. For instance, a derivative of Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acid has been synthesized to introduce side-chain bromoacetyl groups into peptides. nih.gov Additionally, analogues incorporating other functionalities, such as alkynes or azides for "click chemistry," are being developed. nih.govbroadpharm.com

Mechanistic Principles of Bromoacetamido Peg2 Nhs Ester Reactivity in Bioconjugation

Aminolysis Reaction of NHS Ester with Primary Amines

The N-hydroxysuccinimide ester is a widely used functional group for targeting primary amines, such as those on the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues. nih.govglenresearch.com The reaction, known as aminolysis, proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of a stable and chemically resistant amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comatto-tec.com

The formation of an amide bond via the reaction of an NHS ester with a primary amine is a thermodynamically favorable process. mdpi.com Computational studies on model systems indicate that the aminolysis of esters like NHS esters has a highly negative Gibbs free energy, driving the reaction towards the formation of the stable amide product. mdpi.com

The kinetics of the reaction are influenced by several factors. The rate of aminolysis for NHS esters in aqueous solutions follows a rate expression that is first-order with respect to the concentration of the free, unprotonated amine. mst.eduscribd.com This is in contrast to the reaction in anhydrous organic solvents, where the reaction can show second-order dependence on the amine concentration, suggesting a general-base-catalyzed pathway. mst.edu In aqueous buffers, the role of the second amine molecule as a general base is largely supplanted by water and buffer components. mst.eduscribd.com The nucleophilic rate constants for N-hydroxy esters are significantly greater—by approximately two orders of magnitude—than those for phenyl esters with leaving groups of comparable basicity, highlighting the high reactivity of the NHS ester group. mst.edu

The pH of the reaction medium is a critical parameter governing both the rate and efficiency of the aminolysis reaction. atto-tec.comlumiprobe.com For the primary amine to be an effective nucleophile, it must be in its unprotonated state. atto-tec.com The pKa of the ε-amino group of lysine is approximately 10.5, while the α-amino group at a protein's N-terminus has a pKa around 8.9. thermofisher.com Consequently, the reaction is typically performed in buffers with a pH range of 7.2 to 9.0. thermofisher.comatto-tec.combiorxiv.org A pH of 8.3 to 8.5 is often considered optimal, providing a sufficient concentration of deprotonated amines to facilitate the reaction without excessively promoting the competing hydrolysis reaction. atto-tec.comlumiprobe.com

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-lifeReference
7.004-5 hours thermofisher.com
8.0N/A1 hour thermofisher.com
8.6410 minutes thermofisher.comthermofisher.com

NHS esters exhibit strong selectivity for primary amines over other nucleophilic groups present in proteins under typical reaction conditions (pH 7.2-9.0). nih.govglenresearch.com This includes the N-terminal α-amine and the ε-amino group of lysine side chains. nih.govthermofisher.com While reactions with other residues like tyrosine have been suggested, they are generally reversible and less significant. biorxiv.org

Lysine is one of the more abundant amino acids in proteins, meaning that standard NHS ester labeling can result in a heterogeneous mixture of protein conjugates with labels at various positions. nih.govglenresearch.com An average-sized protein may contain numerous lysine residues, making random labeling a common outcome. glenresearch.com

However, by exploiting the difference in pKa values between the N-terminal α-amine (pKa ≈ 8.9) and the lysine ε-amine (pKa ≈ 10.5), it is possible to achieve preferential labeling of the N-terminus. thermofisher.com By conducting the reaction at a lower pH (e.g., pH 6.5), the lysine side chains remain largely protonated and unreactive, while a greater fraction of the N-terminal amines are in the reactive, unprotonated state. thermofisher.com

Influence of pH on NHS Ester Reactivity and Hydrolysis

Nucleophilic Substitution of the Bromoacetamide Group

The second reactive moiety of the crosslinker is the bromoacetamide group. This functional group is an α-haloacetamide and is reactive towards strong nucleophiles, most notably the thiol (or sulfhydryl) group of cysteine residues. mdpi.comcreative-proteomics.com

The reaction between a bromoacetamide and a thiol is a form of alkylation. creative-proteomics.com It proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic sulfur atom of the thiol attacks the carbon atom bearing the bromine. The bromide ion serves as an effective leaving group, facilitating the reaction. creative-biolabs.combroadpharm.comdcchemicals.com

The product of the reaction between the bromoacetamide and a cysteine thiol is a stable thioether bond. creative-proteomics.comthermofisher.com This bond is covalent and, unlike the products of some other thiol-reactive chemistries (such as maleimide (B117702) additions), is considered irreversible under physiological conditions. nih.gov This stability is a key advantage, ensuring a permanent linkage between the crosslinker and the cysteine-containing biomolecule. The reaction is highly chemoselective for thiols, especially at pH values around 9.0, where it reacts readily with cysteine residues but does not significantly react with other nucleophilic amino acid side chains like those of lysine. researchgate.netnih.gov This orthogonal reactivity allows for sequential conjugation, where the NHS ester can be reacted first with amines at a lower pH, followed by the reaction of the bromoacetamide with thiols at a slightly higher pH. researchgate.net

Table 2: Summary of Reactive Groups and Targets

Reactive GroupTarget Functional GroupResulting BondOptimal pH RangeReference
N-Hydroxysuccinimide (NHS) EsterPrimary Amine (-NH₂)Amide7.2 - 9.0 thermofisher.comatto-tec.com
BromoacetamideThiol (-SH)Thioether~9.0 researchgate.netnih.gov

Reaction with Thiol Groups (Sulfhydryl Chemistry)

Selectivity for Cysteine Residues

The bromoacetyl group of Bromoacetamido-PEG2-NHS ester exhibits a high degree of selectivity for cysteine residues. google.comaxispharm.com The underlying principle of this selectivity lies in the nucleophilicity of the thiol group (-SH) present in the cysteine side chain. creative-proteomics.com Under appropriate pH conditions, typically between 7 and 9, the thiol group is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). google.com

This thiolate anion readily attacks the electrophilic carbon of the bromoacetyl group in a nucleophilic substitution reaction. chegg.com The bromine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond between the cysteine residue and the crosslinker. broadpharm.comchegg.com The reaction is highly efficient and proceeds under mild conditions, making it a favored method for site-specific protein modification. mdpi.com

The pH of the reaction medium is a critical factor influencing the rate and selectivity of the conjugation. While the reaction can proceed at neutral pH, it is often more efficient at slightly alkaline pH (around 8.0-9.0), which favors the formation of the more reactive thiolate anion. google.comnih.gov However, at higher pH values, the potential for side reactions increases.

Table 1. Factors Influencing the Selectivity of Bromoacetyl Group for Cysteine Residues
FactorDescriptionOptimal ConditionReference
Nucleophilicity of Thiol GroupThe thiol group of cysteine is a strong nucleophile, readily attacking the electrophilic carbon of the bromoacetyl group.Deprotonation to thiolate anion enhances nucleophilicity. creative-proteomics.com
pH of the ReactionInfluences the deprotonation of the thiol group to the more reactive thiolate anion.pH 7.0-9.0, with increased efficiency at the higher end of the range. google.comnih.gov
Leaving Group AbilityThe bromine atom is an excellent leaving group, facilitating the nucleophilic substitution reaction.- broadpharm.com

Alternative Nucleophilic Attack Sites

While the bromoacetyl group shows a strong preference for cysteine, other nucleophilic amino acid side chains can potentially act as alternative attack sites, particularly under non-ideal conditions. These include the imidazole (B134444) ring of histidine and the ε-amino group of lysine. nih.govbiorxiv.org

Studies have shown that the reaction of bromoacetyl groups with these alternative nucleophiles is significantly slower than with thiols. nih.gov For instance, even at a pH of 9.0, where the bromoacetyl group reacts readily with thiols, its reaction with other nucleophilic groups like amino or imidazole groups is minimal. nih.govacs.org This high degree of chemoselectivity is a key advantage of using bromoacetamide-based crosslinkers for targeted cysteine modification.

However, it is important to note that the local environment of the amino acid residue within the protein can influence its reactivity. nih.gov Factors such as solvent accessibility and the proximity of other charged or polar groups can affect the pKa of the side chain and, consequently, its nucleophilicity. Therefore, while the intrinsic reactivity of the bromoacetyl group favors cysteine, the specific protein context can play a role in the observed reaction pattern. In some instances, over-labeling has been observed more frequently in peptides containing histidine. biorxiv.org

Role of the PEG Spacer in Bioconjugation Efficiency

Impact on Solubility and Hydrophilicity

One of the most significant contributions of the PEG spacer is its ability to enhance the solubility and hydrophilicity of the crosslinker and the resulting bioconjugate. rsc.orgfrontiersin.orgwikipedia.org PEG is a highly hydrophilic polymer due to the repeating ethylene (B1197577) oxide units that can form hydrogen bonds with water molecules. chempep.comthermofisher.com

Minimizing Steric Hindrance and Non-Specific Interactions

The flexible and hydrophilic nature of the PEG spacer also helps to minimize steric hindrance and non-specific interactions during and after the conjugation reaction. nih.govlifetein.com The PEG chain acts as a flexible arm, providing sufficient distance between the two reactive ends of the crosslinker and the biomolecules to which they are being attached. nih.gov This separation can be crucial for allowing the reactive groups to access their target sites without being sterically blocked by the protein or other parts of the conjugate. nih.govnih.gov

Applications in Protein and Peptide Modification

Site-Specific Labeling of Proteins and Peptides

The dual reactivity of Bromoacetamido-PEG2-NHS ester allows for targeted, site-specific labeling of proteins and peptides. While NHS esters can react with multiple lysine (B10760008) residues on a protein's surface, potentially leading to a heterogeneous mixture, strategies can be employed to achieve greater specificity. glenresearch.comnih.gov For instance, by controlling the stoichiometry of the reaction or by utilizing proteins with a limited number of accessible amines, the extent of labeling can be managed. glenresearch.com More precise site-specificity can be achieved by targeting unique cysteine residues, which are often less abundant than lysines. axispharm.com A method has been described to convert NHS esters into chemoselective thioesters that specifically target N-terminal cysteine residues, offering a pathway to highly specific protein modification. nih.govresearchgate.net

A significant application of linkers like this compound is in the synthesis of antibody-drug conjugates (ADCs). dcchemicals.commedchemexpress.comfujifilm.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug (payload) is linked to a monoclonal antibody, which directs the drug to cancer cells expressing a specific antigen. fujifilm.com In this context, the this compound can serve as the linker connecting the antibody to the drug. axispharm.comchemsrc.com

The conjugation process typically involves a two-step reaction. First, the NHS ester end of the linker reacts with primary amine groups on lysine residues of the antibody. thermofisher.com Subsequently, a payload molecule that has been engineered to contain a free thiol group is reacted with the bromoacetamide end of the linker. precisepeg.com The inclusion of a hydrophilic PEG spacer is a critical design feature for modern ADCs. researchgate.net It can help to overcome the hydrophobicity of many cytotoxic payloads, allowing for a higher drug-to-antibody ratio (DAR) without causing the ADC to aggregate or lose its binding affinity. researchgate.net Research has shown that ADCs with hydrophilic PEG linkers can exhibit a wider therapeutic window and may circumvent multidrug resistance mechanisms in cancer cells. researchgate.net

Conjugation to Antibodies for Therapeutic and Diagnostic Applications

Preparation of Bioconjugates for Research and Development

This compound is a versatile tool for creating a wide array of bioconjugates for research purposes. chemicalbook.comaxispharm.com Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, to create novel complexes for detection, purification, and functional analysis. thermofisher.comtcichemicals.com The heterobifunctional nature of this linker allows for the directed conjugation of different molecular entities, such as linking a protein to a fluorescent dye or a biotin (B1667282) tag. thermofisher.com

Fluorescent labeling is a cornerstone technique in biological research, allowing for the visualization and tracking of biomolecules in cells and tissues. nih.gov NHS esters are commonly used to attach fluorescent dyes to proteins and other amine-containing molecules. glenresearch.comnih.gov this compound facilitates this process, particularly when site-specific labeling at a thiol group is desired. interchim.com

A typical strategy involves reacting the bromoacetamide group of the linker with a thiol-containing fluorescent probe. The resulting dye-linker conjugate, now equipped with an active NHS ester, can then be used to label a protein at its lysine residues. Alternatively, the NHS ester can first be reacted with an amine-containing protein, followed by the addition of a thiol-containing fluorophore to the bromoacetamide group. This two-step approach provides control over the conjugation process and allows for the purification of intermediates. The presence of the PEG spacer can also help to improve the solubility of the dye-protein conjugate and minimize potential quenching effects between the dye and the protein surface. axispharm.com

Biotinylation, the process of attaching biotin to a molecule, is a widely used technique for the detection and purification of proteins. thermofisher.comtcichemicals.com The extraordinarily high affinity between biotin and streptavidin forms the basis for numerous assays and purification methods. tcichemicals.com Biotin-PEG-NHS esters are commercially available reagents that label proteins on primary amines. broadpharm.comtcichemicals.com

This compound enables alternative and more site-specific biotinylation strategies. For example, a thiol-containing biotin derivative can be coupled to the bromoacetamide end of the linker. This biotin-linker construct can then be conjugated to a protein via the amine-reactive NHS ester. This method is particularly useful for proteins where labeling lysine residues might interfere with function, allowing the researcher to target a different site on the protein. Conversely, a protein can first be modified with the linker at its amine residues, and then a thiol-containing biotin can be attached, providing a means to biotinylate proteins at specific locations for applications in affinity chromatography or immunoassays. thermofisher.com

ApplicationTarget BiomoleculeLinker's Reactive Groups UtilizedPurpose
Antibody-Drug Conjugates Antibody, Cytotoxic DrugNHS ester (on antibody), Bromoacetamide (on drug)Targeted cancer therapy fujifilm.com
Enzyme Labeling Enzyme, Fluorescent ProbeNHS ester or BromoacetamideStudy of enzyme kinetics and interactions nih.gov
Fluorescent Labeling Protein, Fluorescent DyeNHS ester and BromoacetamideVisualization and tracking of proteins nih.gov
Biotinylation Protein, BiotinNHS ester and BromoacetamideDetection and purification of proteins thermofisher.comtcichemicals.com

Fluorescent Dye Conjugation to Biomolecules

Crosslinking Strategies in Protein Chemistry

Crosslinking is the process of chemically joining two or more molecules with a covalent bond, and reagents used for this purpose are known as crosslinkers. thermofisher.com this compound is a heterobifunctional crosslinker, meaning it can connect two different types of functional groups: a primary amine and a sulfhydryl group. precisepeg.comaxispharm.com This capability is fundamental for creating defined protein-protein conjugates or for linking proteins to other molecules like peptides or nucleic acids. thermofisher.com

The crosslinking strategy involves a sequential, two-step reaction which minimizes the formation of undesirable homodimers. korambiotech.com In the first step, the NHS ester of the linker is reacted with the primary amines on the first protein (Protein A). thermofisher.com After removing the excess, unreacted linker, the second protein (Protein B), which contains an accessible sulfhydryl group, is added. The bromoacetamide group on the now-conjugated linker on Protein A reacts with the thiol on Protein B, forming a stable thioether bond and covalently linking the two proteins. precisepeg.com The PEG2 spacer arm physically separates the two conjugated molecules, which can be important for preserving the individual functions of the proteins by reducing steric hindrance. axispharm.com This controlled, stepwise approach is a powerful method for assembling specific biomolecular complexes for structural and functional studies.

Utility in Drug Delivery Systems and Molecular Probes

Development of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates represent a powerful class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells. fujifilm.com An ADC consists of a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects them. fujifilm.comnih.gov The linker is a critical component that influences the ADC's efficacy, stability, and safety. fujifilm.com Bromoacetamido-PEG2-NHS ester and similar PEGylated linkers are frequently employed in this context. dcchemicals.comaxispharm.comcreative-biolabs.com The NHS ester end can be used to attach the linker to lysine (B10760008) residues on the antibody, while the bromoacetamide end can conjugate a thiol-containing drug. axispharm.comdcchemicals.com

The design of the linker is paramount for the success of an ADC. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload, which could harm healthy tissues. fujifilm.comcreative-biolabs.com At the same time, the linker must be designed to release the drug efficiently once the ADC has been internalized by the target cancer cell. fujifilm.com

Linker FeatureDesign ConsiderationImpact on ADC PerformanceSupporting Findings
Linkage Chemistry Choice of reactive groups (e.g., NHS ester, bromoacetamide) for conjugation to antibody and drug.Determines conjugation site (lysine vs. cysteine) and bond stability. Thioether bonds from bromoacetamide are highly stable. axispharm.comConjugation to engineered cysteine residues using α-bromoacetamide linkers can produce stable conjugates with defined drug-to-antibody ratios (DARs). rsc.org
Cleavability Incorporation of cleavable (e.g., acid-labile, protease-sensitive) or non-cleavable moieties.Governs the mechanism of payload release. Must be stable in plasma but labile at the target site. fujifilm.comcreative-biolabs.comAcid-sensitive linkers can be designed to release the drug in the low-pH environment of lysosomes. nih.gov
Hydrophilicity Inclusion of hydrophilic spacers like PEG.Improves solubility, reduces aggregation, and can enhance pharmacokinetics. broadpharm.comrsc.orgPEG spacers have been shown to improve the physicochemical properties of ADCs, leading to better in vitro potency in some cases. rsc.org

The process of PEGylation, or the attachment of PEG chains to molecules, is well-known to have a beneficial impact on the pharmacokinetic profile of biotherapeutics. axispharm.com Including a PEG spacer in the ADC linker, even a short one like PEG2, can help shield the conjugate from proteolytic enzymes and reduce its clearance rate, thereby extending its circulation half-life. rsc.orggoogleapis.com This prolonged exposure can lead to greater accumulation of the ADC in the tumor tissue.

Furthermore, the conjugation of hydrophobic drug molecules can increase the immunogenicity of the antibody. The hydrophilic PEG spacer can help to mask the hydrophobic payload, potentially reducing the immunogenic response against the ADC. axispharm.comgoogleapis.com Studies have shown that PEGylated conjugates can exhibit improved blood clearance profiles compared to their non-PEGylated counterparts. rsc.org

Linker Design Considerations for ADC Stability and Release

Engineering of Targeted Drug Delivery Vehicles

Beyond ADCs, this compound is a valuable tool for engineering other targeted drug delivery systems. An example is peptide-drug conjugates (PDCs), which use peptides instead of antibodies to target receptors on cell surfaces. Similar to ADCs, PDCs consist of a targeting peptide, a linker, and a drug. The principles of linker design are analogous, with the linker playing a key role in solubility, stability, and drug release. The bifunctional nature of this compound allows for the straightforward connection of targeting peptides (via lysine or terminal amines) to thiol-modified drugs, creating sophisticated delivery vehicles. axispharm.comdcchemicals.com

Construction of Molecular Imaging Probes

The same chemical principles that make this compound useful for drug delivery also apply to the construction of molecular imaging probes. For applications like fluorescence imaging or positron emission tomography (PET), a reporter molecule (e.g., a fluorescent dye, a chelator for a radionuclide) must be attached to a targeting moiety, such as an antibody or peptide. This compound can serve as the bridge, enabling the precise and stable conjugation of these components. axispharm.com For instance, research on ADC pharmacokinetics has utilized conjugates labeled with Iodine-125 to track their distribution and clearance in vivo, demonstrating the utility of such linked molecules in imaging and biodistribution studies. rsc.org

Application in Proteolysis-Targeting Chimeras (PROTACs)

A rapidly emerging therapeutic modality is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to destroy specific target proteins. clinisciences.comchemsrc.com A PROTAC molecule consists of two active ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. nih.govbiochempeg.com This simultaneous binding brings the target protein into close proximity with the E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.commedchemexpress.com

This compound is frequently used as a building block for PROTAC linkers. chemicalbook.comclinisciences.comimmunomart.com Its dual reactivity allows for the sequential or convergent synthesis of the final PROTAC molecule.

The linker in a PROTAC is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy. nih.gov The linker's length, composition, and attachment points on the two ligands profoundly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), which is essential for successful protein degradation. biochempeg.com

PEG-based linkers are the most common type used in PROTAC design, featuring in over half of the reported molecules. biochempeg.com Their popularity stems from several advantages:

Cell Permeability: The linker's characteristics can affect how well the PROTAC crosses the cell membrane to reach its intracellular targets. biochempeg.com

Modularity: PEG linkers of various lengths are readily available, allowing researchers to systematically vary the linker length to find the optimal distance and geometry for efficient ternary complex formation. biochempeg.com

The synthesis of a PROTAC using a linker like this compound might involve reacting the NHS ester with an amine-containing E3 ligase ligand, followed by reacting the bromoacetamide group with a thiol-containing warhead that binds the target protein. This modular approach facilitates the rapid assembly of libraries of PROTACs to screen for the most effective degraders. nih.gov

PROTAC Linker Design PrincipleRationaleRole of PEG Motifs (e.g., from this compound)
Optimize Ternary Complex Formation The linker's length and flexibility must allow for productive binding of both the E3 ligase and the target protein simultaneously. nih.govPEG units provide flexible, systematically adjustable spacers to fine-tune the distance between the two ligands. biochempeg.com
Enhance Physicochemical Properties PROTACs are often large, "beyond Rule of 5" molecules with poor solubility and permeability. nih.govbiochempeg.comThe hydrophilic nature of the PEG chain improves aqueous solubility and can positively influence cell permeability. biochempeg.com
Enable Synthetic Tractability The linker must allow for the efficient and modular chemical synthesis of the final PROTAC. nih.govBifunctional PEG linkers like this compound provide reactive handles for convergent synthesis strategies. broadpharm.com

Mechanistic Implications in Targeted Protein Degradation

The advent of targeted protein degradation (TPD) has revolutionized the field of drug discovery by offering a novel modality to eliminate disease-causing proteins. PROTACs, which are at the forefront of this technology, are heterobifunctional molecules comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. clinisciences.com The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (target protein:PROTAC:E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. medchemexpress.com

This compound is frequently employed as a PEG-based PROTAC linker. clinisciences.comchemicalbook.comimmunomart.com Its chemical structure is strategically designed to facilitate the synthesis of these complex molecules. The N-hydroxysuccinimide (NHS) ester end of the molecule provides a reactive site for conjugation with primary amines, such as those found on the lysine residues of proteins or on amine-modified small molecule ligands. broadpharm.comcreative-biolabs.com This reaction is efficient under physiological or slightly basic pH conditions and results in the formation of a stable amide bond. precisepeg.com

The other end of the linker features a bromoacetamido group. broadpharm.com The bromine atom in this group is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution. chemicalbook.combroadpharm.com This functionality allows for the covalent attachment of the linker to another part of the PROTAC, often the ligand for the E3 ligase or the target protein, through reaction with a thiol group (e.g., from a cysteine residue) or another suitable nucleophile.

The precise role of this compound in the mechanism of action of a PROTAC is to covalently link the target-binding and E3 ligase-recruiting moieties, thus enabling the PROTAC to bring the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The stability of the covalent bonds formed by the bromoacetamido and NHS ester groups ensures the integrity of the PROTAC molecule as it carries out its function.

Table 1: Functional Groups of this compound and Their Roles

Functional GroupReactive TowardsBond FormedRole in Bioconjugation
BromoacetamidoThiols (e.g., Cysteine)ThioetherCovalent attachment to one of the PROTAC ligands
NHS EsterPrimary Amines (e.g., Lysine)AmideCovalent attachment to the other PROTAC ligand or protein
PEG2 Spacer--Increases solubility and provides optimal spacing

Table 2: Research Findings on Bifunctional Linkers in TPD

FindingImplication for this compound
Linker length and composition affect ternary complex formation and stability. medchemexpress.comThe PEG2 unit provides a defined length that can be optimal for certain target-E3 ligase pairs.
Hydrophilic linkers can improve the solubility and cell permeability of PROTACs. broadpharm.comcreative-biolabs.comThe PEG component enhances the aqueous solubility of constructs utilizing this linker.
Covalent linking strategies can lead to potent and durable protein degradation.The reactive bromoacetamido and NHS ester groups enable the formation of stable, covalent PROTACs.

Advancements in Surface Modification and Material Functionalization

Immobilization of Biomolecules onto Solid Supports

The ability to securely and specifically attach biomolecules like proteins, peptides, and oligonucleotides to solid supports is fundamental for applications ranging from immunoassays to microarrays. creative-biolabs.com Bromoacetamido-PEG2-NHS ester is a crosslinking agent designed for this purpose. broadpharm.com Its heterobifunctional nature allows for a two-step conjugation process, providing control over the immobilization strategy. The hydrophilic PEG spacer enhances the solubility of the conjugate and reduces steric hindrance, potentially improving the functionality of the immobilized biomolecule. medkoo.comchemicalbook.com

Strategies for Controlled Antibody Immobilization

For immunosensors and other antibody-based platforms, controlling the orientation of the immobilized antibodies is critical for maximizing their antigen-binding capacity. Random immobilization can lead to antibodies being attached in a way that blocks their antigen-binding sites (Fab region), rendering them non-functional.

This compound facilitates strategies for more controlled immobilization. One common approach involves a multi-step process. First, the surface of a solid support (e.g., a gold chip or nanoparticle) is functionalized with a molecule that can react with the bromoacetamido group of the linker. Subsequently, the this compound is attached to this activated surface. This presents the NHS ester group outwards, ready to react with the amine groups on an antibody. While this standard NHS ester chemistry primarily targets available lysine (B10760008) residues, which can still lead to some degree of random orientation, the PEG spacer helps to lift the antibody off the surface, improving accessibility to the binding sites. medkoo.com

More advanced strategies might involve modifying the antibody's Fc (non-antigen-binding) region with a unique functional group that can specifically react with the bromoacetamido end of the linker, leaving the NHS ester to be quenched or reacted with another molecule. This ensures a uniform, "upright" orientation of the antibodies.

Characterization of NHS Ester Surface Reactivity and Hydrolysis

A significant challenge in using NHS ester chemistry in aqueous environments is the competing hydrolysis reaction, where the ester reacts with water to regenerate a carboxylic acid and release N-hydroxysuccinimide. thermofisher.comnih.gov This process deactivates the surface, reducing the efficiency of biomolecule coupling. The rate of hydrolysis is highly dependent on pH and temperature. thermofisher.comlumiprobe.com

Research has shown that the half-life of an NHS ester is significantly affected by the pH of the buffer. thermofisher.comlumiprobe.comthermofisher.com

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes

This data represents the general stability of NHS esters and highlights the critical time-sensitive nature of the coupling reaction. thermofisher.comlumiprobe.comthermofisher.com

Studies on self-assembled monolayers (SAMs) terminated with NHS esters provide detailed insights into surface reactivity. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Infrared Spectroscopy (IR) are used to monitor the chemical changes on the surface. nih.gov XPS can confirm the presence or absence of the NHS group by analyzing the N(1s) and O(1s) core-level spectra. nih.govacs.org For instance, after hydrolysis or aminolysis, the spectral features corresponding to the NHS ester disappear. acs.org Kinetic studies have revealed that the rate of aminolysis (the desired reaction) can be several orders of magnitude lower than the rate of hydrolysis, especially at low protein concentrations. nih.govacs.org This underscores the importance of optimizing reaction conditions, such as using a high concentration of the biomolecule and carefully controlling the pH and reaction time to favor covalent attachment over physical adsorption. acs.org

Development of Biosensing Platforms

The precise immobilization of biorecognition elements, such as antibodies or enzymes, is the foundation of modern biosensor technology. Surfaces functionalized with linkers like this compound are integral to the development of these platforms. axispharm.com The linker's ability to form stable covalent bonds ensures that the bioreceptor is firmly attached to the sensor surface, preventing leaching and maintaining signal integrity over time.

The inclusion of the PEG2 spacer is particularly advantageous. It acts as a flexible arm, extending the biomolecule away from the sensor surface. This separation minimizes steric hindrance and potential denaturation from surface interactions, thereby preserving the biological activity of the immobilized molecule. axispharm.com Furthermore, the hydrophilic nature of PEG helps to create a favorable microenvironment for biomolecules. In biosensor applications, this translates to improved sensitivity and specificity, as the target analyte has better access to the active sites of the immobilized receptor. acs.org For example, in surface plasmon resonance (SPR) or quartz crystal microbalance (QCM-D) sensors, a well-hydrated and properly oriented layer of capture proteins, facilitated by such linkers, leads to more reliable and quantifiable binding signals. mdpi.com

Fabrication of Biocompatible Materials

Creating materials that can coexist with biological systems without eliciting an adverse immune response is a major goal in biomedical engineering. The surface properties of a material are a primary determinant of its biocompatibility. PEG linkers, including derivatives like this compound, are widely used to create biocompatible coatings on various substrates. axispharm.com

Surface Coatings to Prevent Non-Specific Adsorption

A major challenge for materials used in biological fluids (e.g., medical implants, diagnostic devices) is the non-specific adsorption of proteins and cells onto the surface. mdpi.com This biofouling can obscure the intended function of a device or trigger an inflammatory response.

Polyethylene (B3416737) glycol (PEG) is renowned for its ability to resist protein adsorption. mdpi.comnih.gov When a surface is coated with PEG chains, they create a hydrated, flexible, and sterically hindering layer. This layer forms a physical and energetic barrier that repels proteins, preventing them from adsorbing onto the underlying material. nih.gov

Functionalizing a surface with this compound allows for the creation of such a protein-resistant background. The linker can be used to build up a dense layer of PEG on a surface. This is a crucial first step in many biosensor applications, where it is necessary to minimize background noise from non-specific binding to achieve a high signal-to-noise ratio. mdpi.com Research has demonstrated that surfaces modified with PEG-containing layers can significantly reduce the non-specific adsorption of proteins like bovine serum albumin (BSA) and lysozyme, which are commonly used in biofouling studies. nih.gov This "anti-fouling" property is essential for the fabrication of reliable biosensors, drug delivery systems, and medical implants. mdpi.com

Preparation of Hydrogels and Polymeric Scaffolds

The heterobifunctional nature of this compound makes it a versatile tool for the advanced preparation and functionalization of hydrogels and polymeric scaffolds. This crosslinker contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a bromoacetamido group. broadpharm.com The NHS ester readily reacts with primary amines (–NH2) to form stable amide bonds, while the bromoacetamido group specifically targets sulfhydryl (thiol, –SH) groups, forming a stable thioether linkage. broadpharm.commdpi.comgenotech.com This dual reactivity allows for sequential or orthogonal crosslinking and modification strategies under controlled conditions.

The hydrophilic polyethylene glycol (PEG) spacer inherent in the molecule enhances its solubility in aqueous environments, which is crucial for reactions involving biological molecules and for ensuring the biocompatibility of the final material. broadpharm.com The reactions are typically efficient at physiological or near-physiological pH. NHS ester reactions with amines are optimal between pH 7.2 and 8.5, while the bromoacetyl-thiol reaction proceeds effectively at neutral pH. thermofisher.comthermofisher.com

Hydrogel Formation via Dual-Reactivity Crosslinking

This compound can be employed to form a hydrogel network by crosslinking polymeric precursors that contain complementary functional groups. A common strategy involves using multi-arm PEG molecules functionalized with primary amines (e.g., 4-arm or 8-arm PEG-NH2) as the structural backbone. nih.govbiochempeg.com

The formation process can be conceptualized in two main steps:

Primary Network Formation: The multi-arm PEG-NH2 precursor is reacted with a homobifunctional crosslinker containing two NHS esters (e.g., NHS-PEG-NHS) to form the initial hydrogel network. researchgate.net This reaction creates a stable, three-dimensional structure held together by amide bonds.

Incorporation of the Heterobifunctional Linker: this compound is then introduced into the system. The NHS ester end of the linker reacts with the remaining unreacted primary amine groups on the multi-arm PEG backbone, effectively grafting the thiol-reactive bromoacetamido groups throughout the hydrogel matrix.

This resulting hydrogel is now "activated" with pendant bromoacetamido groups, which can be used for subsequent functionalization, such as the immobilization of therapeutic proteins or cell-adhesion peptides that contain cysteine residues.

A more direct, albeit less common, approach could involve crosslinking an amine-containing polymer with a polymer containing both amine and thiol groups, using this compound as the sole crosslinking agent. A patent describing a similar mechanism involving the reaction of multi-arm PEG-NHS esters with multi-arm PEG-cysteine precursors highlights the feasibility of this type of dual-reaction crosslinking to form biocompatible hydrogels rapidly under physiological conditions. google.com

Table 1: Hypothetical Formulation for a Bioactive Hydrogel using a Two-Step Functionalization Approach This table presents a representative, scientifically plausible formulation for creating a hydrogel scaffold and subsequently functionalizing it with a cysteine-containing peptide using this compound. The concentrations and components are illustrative.

StepComponentConcentration / RatioPurposeReaction
1. Primary Scaffold Formation4-Arm PEG-NH2 (10 kDa)10% w/v in PBS (pH 7.4)Polymer backboneAmine-NHS Ester Coupling → Amide Bond
Di(N-succinimidyl) glutarate (DSG)0.5 molar equivalent to PEG-NH2Crosslinker
2. Scaffold ActivationThis compound0.2 molar equivalent to PEG-NH2Grafting of thiol-reactive groupsAmine-NHS Ester Coupling → Amide Bond
Activated Hydrogel-Intermediate product-
3. Bio-functionalizationCysteine-Arginine-Glycine-Aspartic acid (CRGD peptide)5 mM in PBS (pH 7.2)Bioactive ligand for cell adhesionBromoacetamido-Thiol Coupling → Thioether Bond
Functionalized Hydrogel-Final bioactive scaffold

Functionalization of Polymeric Scaffolds

For pre-formed polymeric scaffolds, particularly those with existing amine groups on their surface (e.g., chitosan-based materials or amine-functionalized synthetic polymers), this compound serves as an ideal linker for surface modification. This process enhances the bio-functionality of the scaffold without altering its bulk properties.

The functionalization is a straightforward, two-step process:

Linker Attachment: The scaffold is incubated in a solution containing this compound. The NHS ester groups react with the primary amines on the scaffold's surface, covalently attaching the linker via stable amide bonds. thermofisher.com

Ligand Conjugation: After washing away the excess, unreacted linker, the scaffold, now displaying thiol-reactive bromoacetamido groups, is incubated with a solution containing a thiol-bearing molecule of interest (e.g., a growth factor or enzyme with an available cysteine residue). genotech.com This second reaction forms a stable thioether bond, tethering the bioactive molecule to the scaffold surface.

This method provides precise control over the type and density of the immobilized ligand, allowing for the tailored design of scaffolds for specific tissue engineering applications. For instance, functionalizing a scaffold with cell-adhesion peptides can promote cell attachment and proliferation, while immobilizing growth factors can direct cell differentiation.

Table 2: Research Findings on Reactions Relevant to Scaffold Functionalization This table summarizes key findings from the literature regarding the chemistries employed by this compound.

thermofisher.comthermofisher.com
Reactive GroupTarget GroupResulting BondOptimal pHKey Research FindingCitation
N-hydroxysuccinimide (NHS) EsterPrimary Amine (-NH2)Amide7.2 - 8.5NHS esters react efficiently with primary amines on proteins and other molecules to form stable amide bonds. The reaction is competitive with hydrolysis, which increases at higher pH.
Bromoacetamido (Haloacetyl)Sulfhydryl / Thiol (-SH)Thioether6.5 - 7.5α-haloacetyls are effective sulfhydryl-reactive groups that form stable thioether linkages, commonly used for conjugating molecules to cysteine residues in peptides and proteins.
Generated code

Analytical and Characterization Techniques in Research on Bromoacetamido Peg2 Nhs Ester

Spectroscopic Methods for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Bromoacetamido-PEG2-NHS ester.

¹H NMR Spectroscopy: This technique provides detailed information about the chemical environment of hydrogen atoms within the molecule. For instance, in a related polyacrylic acid-NHS (PAA-NHS) ester, the appearance of a peak around 2.60 ppm was indicative of the protons of the NHS group, confirming successful esterification. researchgate.net Similarly, for this compound, specific proton signals corresponding to the bromoacetyl group, the PEG linker, and the NHS ester would be expected and their integration values would confirm the ratio of these components.

Some chemical suppliers provide access to NMR spectra for their this compound products, allowing researchers to verify the structure of the compound they are using. broadpharm.combldpharm.combroadpharm.com

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. It separates the target compound from any impurities or starting materials.

Reversed-Phase HPLC: This is a common HPLC method used for the analysis of PEGylated compounds. researchgate.net A reversed-phase column, such as a C18 column, is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). rsc.org The compound is detected by UV absorbance, typically at wavelengths of 220 and 254 nm. rsc.org Purity is determined by the percentage of the area of the main peak relative to the total area of all peaks. For many commercially available this compound products, a purity of ≥95% or ≥98% is reported. broadpharm.comaxispharm.comaxispharm.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for highly polar compounds like NHS esters and their degradation products. d-nb.info This technique is particularly useful for quantifying the amount of free N-hydroxysuccinimide (NHS), which can be an impurity or a degradation product. d-nb.info

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound. The expected molecular weight for this compound is approximately 395.2 g/mol . bldpharm.comnih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like PEGylated compounds. nih.gov It is often coupled with liquid chromatography (LC-MS) to provide both separation and mass information.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another technique that has been traditionally used to estimate the number of PEG units attached to a protein. nih.gov

The molecular formula for this compound is C13H19BrN2O7. broadpharm.comnih.gov Mass spectrometry confirms this by providing a highly accurate mass measurement of the molecule.

Techniques for Assessing Bioconjugation Efficiency

The ultimate purpose of this compound is to link molecules together. Therefore, assessing the efficiency of the bioconjugation reaction is critical.

UV-Vis Spectroscopy: The hydrolysis of the NHS ester can be monitored by measuring the absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range. thermofisher.com This can provide an indirect measure of the reaction's progress.

Chromatographic Methods: HPLC can be used to monitor the disappearance of the starting materials and the appearance of the conjugated product. By comparing the peak areas, the extent of the reaction can be quantified.

Mass Spectrometry: MS techniques, such as LC-MS, can be used to identify and quantify the desired bioconjugate, as well as any side products. This allows for a direct assessment of the reaction's success. nih.gov

Peptide Mapping: In the context of protein modification, peptide mapping is a powerful technique to identify the specific sites of PEGylation. nih.gov This involves digesting the PEGylated protein with an enzyme and then analyzing the resulting peptides by LC-MS to pinpoint which amino acid residues have been modified. nih.govacs.org

Future Directions and Emerging Research Avenues

Development of Next-Generation Bifunctional Linkers

The foundation of Bromoacetamido-PEG2-NHS ester lies in its role as a heterobifunctional linker, enabling the connection of two different molecular entities. biochempeg.com Future research is focused on creating next-generation linkers with enhanced features. This includes the development of linkers with varying PEG lengths to precisely control the distance between conjugated molecules, which can significantly impact the efficacy of the final construct. chempep.com

Integration into Advanced Nanomaterial Systems

The application of this compound and similar PEGylated linkers is expanding into the realm of advanced nanomaterials. The PEG component of the linker is particularly valuable in this context due to its ability to confer a "stealth" characteristic to nanoparticles. chempep.comcreativepegworks.com By creating a hydrophilic shield around the nanoparticle, PEGylation can reduce recognition and uptake by the immune system, thereby prolonging circulation time and enhancing the likelihood of reaching the target tissue. creativepegworks.commdpi.com

Future research will focus on the more sophisticated integration of these linkers into nanoparticle design. This includes the use of bioorthogonal "click chemistry" to create modular nanoparticle systems. google.com In this approach, nanoparticles can be functionalized with one part of a click chemistry pair, while cargo molecules (such as drugs or imaging agents) are functionalized with the other. This compound can be used to attach these reactive handles to the nanoparticle surface or the cargo. This modularity allows for the easy and efficient assembly of multifunctional nanoparticles with precisely controlled compositions. google.com The development of nanoparticles with tunable properties, such as size and surface charge, through the use of specific PEG linkers is another active area of investigation. mdpi.com

Exploration of Novel Biological and Biomedical Applications

While this compound is already utilized in areas like the synthesis of Proteolysis Targeting Chimeras (PROTACs), its potential extends to a wide range of other biological and biomedical applications. chemicalbook.comchemsrc.comclinisciences.com PROTACs themselves are a rapidly evolving field, and the design of the linker is critical to their success in selectively degrading target proteins. chemsrc.com

Emerging applications include the development of novel antibody-drug conjugates (ADCs), where the linker plays a crucial role in connecting a potent cytotoxic drug to a tumor-targeting antibody. biochempeg.com The stability and cleavage properties of the linker are paramount for the efficacy and safety of the ADC. interchim.fr Furthermore, these linkers are being explored in the creation of advanced hydrogels for tissue engineering and regenerative medicine. mdpi.com By crosslinking proteins and polymers, these linkers can help form biocompatible and biodegradable scaffolds that mimic the natural extracellular matrix. mdpi.com

The development of new diagnostic tools is another promising avenue. By linking fluorescent dyes or other imaging agents to targeting molecules, this compound can facilitate the creation of probes for disease detection and monitoring. creativepegworks.com As our understanding of disease pathways and molecular targets grows, so too will the innovative applications for versatile bifunctional linkers like this compound.

Q & A

Q. Advanced Research Focus

  • NHS Ester Hydrolysis : Competing reaction with water. Mitigate by preparing fresh crosslinker solutions in anhydrous DMSO and using carbonate buffers (pH ≤ 8.5) .
  • Disulfide Formation : Thiol-thiol oxidation. Add 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds during conjugation.
  • Non-specific Amine Reactions : Quench excess NHS ester with 10 mM glycine post-conjugation.

Methodological Tip : Monitor reaction progress via Ellman’s assay (free thiol quantification) .

How does the PEG2 spacer influence the biological activity of conjugated molecules?

Advanced Research Focus
The PEG2 linker:

  • Solubility : Enhances aqueous solubility of hydrophobic payloads (e.g., drugs or fluorophores) .
  • Steric Effects : Reduces steric hindrance between conjugated molecules, improving binding kinetics.
  • In Vivo Stability : Shields conjugated biomolecules from enzymatic degradation.

Q. Basic Research Focus

  • Dialysis : Use 3.5–10 kDa MWCO membranes to remove unreacted crosslinker and small molecules .
  • Size Exclusion Chromatography (SEC) : Separate conjugates based on hydrodynamic radius (e.g., Sephadex G-25).
  • Affinity Chromatography : For tagged biomolecules (e.g., His-tag), use Ni-NTA resin.

Methodological Note : Avoid prolonged exposure to light, as bromoacetamido groups may degrade.

How to determine the molar substitution ratio of this compound in polymer-drug conjugates?

Q. Advanced Research Focus

  • UV-Vis Spectroscopy : Compare absorbance of the drug (at λmax) before and after conjugation .
  • 1H-NMR : Integrate PEG methylene protons (δ 3.5–3.7 ppm) against drug-specific peaks.
  • Elemental Analysis : Quantify bromine content via inductively coupled plasma mass spectrometry (ICP-MS).

Example Calculation :
If 1 mg conjugate contains 0.2 µg Br (theoretical Br in crosslinker: 20.3%), substitution ratio = (0.2 / 0.203) / (conjugate molecular weight).

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Bromoacetamido-PEG2-NHS ester

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